molecular formula C12H10N2O3 B5809056 N-[4-(aminocarbonyl)phenyl]-2-furamide

N-[4-(aminocarbonyl)phenyl]-2-furamide

Cat. No. B5809056
M. Wt: 230.22 g/mol
InChI Key: AADUWOXWSUACLM-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-2-furamide, commonly known as AFCF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AFCF is a furan derivative that has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AFCF is not fully understood. However, it has been proposed that AFCF may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
AFCF has been shown to have a variety of biochemical and physiological effects. AFCF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. AFCF has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, AFCF has been shown to have antioxidant properties and may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

AFCF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. AFCF is also relatively inexpensive compared to other compounds with similar properties. However, AFCF has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on AFCF. One area of interest is the development of AFCF as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is the development of AFCF-based fluorescent probes for the detection of specific proteins and nucleic acids. Additionally, further studies are needed to fully understand the mechanism of action of AFCF and its potential side effects.

Synthesis Methods

The synthesis of AFCF involves the reaction of 4-aminobenzoic acid with furan-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of pure AFCF.

Scientific Research Applications

AFCF has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology. AFCF has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. AFCF has also been studied for its potential use as a fluorescent probe for the detection of proteins and nucleic acids.

properties

IUPAC Name

N-(4-carbamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11(15)8-3-5-9(6-4-8)14-12(16)10-2-1-7-17-10/h1-7H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADUWOXWSUACLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(aminocarbonyl)phenyl]-2-furamide

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